molecular formula C21H17ClN4O3S2 B2371481 Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate CAS No. 671198-99-5

Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2371481
CAS RN: 671198-99-5
M. Wt: 472.96
InChI Key: XOEPXNDDMXLXOI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H17ClN4O3S2 and its molecular weight is 472.96. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in the development of pharmaceuticals and agrochemicals. The synthesis and characterization of heterocyclic azides, such as ethyl 2-azido-4-R1-5-R2-3-thiophenecarboxylates, have been explored for their utility in creating new ring systems like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine. These compounds are prepared via diazotization of 2-aminothiophenes followed by treatment with sodium azide, demonstrating the potential for generating diverse heterocyclic frameworks (Pokhodylo, Matiychuk, & Obushak, 2009).

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of pharmaceutical research. Some studies focus on synthesizing novel thienoquinoline and thienopyrimidine derivatives with potential antimicrobial properties. For example, ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate and its derivatives have been synthesized and tested for antimicrobial activity, highlighting the importance of thiophene-based compounds in creating new antimicrobial solutions (Awad, Abdel-rahman, & Bakhite, 1991).

Antiproliferative Activity

Research into antiproliferative agents for cancer treatment is another significant application of thiophene derivatives. Novel thiophene and thienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Compounds like ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate have shown promising results, indicating the potential of these compounds in cancer research (Ghorab et al., 2013).

Molecular Docking and Screening

The evaluation of novel compounds through molecular docking and in vitro screening is essential for drug discovery. For instance, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to in silico molecular docking screenings against target proteins. This approach helps in identifying compounds with potential as antimicrobial and antioxidant agents, demonstrating the application of thiophene derivatives in discovering new drugs (Flefel et al., 2018).

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S2/c1-2-29-20(28)18-15(13-6-8-14(22)9-7-13)11-30-19(18)23-17(27)12-31-21-25-24-16-5-3-4-10-26(16)21/h3-11H,2,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEPXNDDMXLXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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